molecular formula C8F17SO2NHC2H5<br>C10H6F17NO2S B1681785 Sulfluramid CAS No. 4151-50-2

Sulfluramid

Cat. No.: B1681785
CAS No.: 4151-50-2
M. Wt: 527.20 g/mol
InChI Key: CCEKAJIANROZEO-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Sulfluramid, also known as N-Ethylperfluorooctylsulfonamide (N-EtFOSA), is a chemical compound from the group of sulfonic acid amides and per- and polyfluoroalkyl substances (PFASs) that is effective as an insecticide . The primary targets of this compound are insects such as ants, termites, and cockroaches .

    Mode of Action

    This compound acts as an uncoupler of oxidative phosphorylation via disruption of the proton gradient . This disruption leads to a decrease in ATP production, which is essential for the survival of the target organisms. The decrease in ATP production results in the death of the target organisms .

    Biochemical Pathways

    This compound is predominantly biotransformed to perfluorooctanesulfonic acid (PFOS), but partly also to perfluorooctanoic acid (PFOA) . These transformations occur through various biochemical pathways, which are yet to be fully understood . The biotransformation of this compound to PFOS is a significant part of its action mechanism .

    Pharmacokinetics

    The absorption, distribution, and elimination of this compound and its major metabolite, perfluorooctane sulfonamide (DESFA), have been studied to assess the effect of dosage vehicle on their pharmacokinetics . It has been found that this compound has a low aqueous solubility, is quite volatile, and is non-mobile . It is known to be resistant to microbial degradation and photolysis . There is some concern regarding its potential for bioaccumulation .

    Result of Action

    The result of this compound’s action is the death of the target organisms. This is achieved through the disruption of the proton gradient, leading to a decrease in ATP production, which is essential for the survival of the target organisms .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be resistant to microbial degradation and photolysis, which means it can remain active in the environment for a long time . Its low aqueous solubility and volatility can affect its distribution in the environment .

    Preparation Methods

    • The synthetic route for sulfluramid involves the reaction of N-ethylamine with perfluorooctanesulfonyl fluoride.
    • Industrial production methods typically employ this synthetic route under controlled conditions.
  • Chemical Reactions Analysis

    • Sulfluramid can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include strong acids, bases, and oxidizing agents.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Sulfluramid’s unique structure makes it valuable for studying fluorinated compounds and their reactivity.

      Biology: Research may explore its effects on organisms and ecosystems due to its widespread use.

      Medicine: While not directly used in medicine, understanding its metabolism and potential health effects is relevant.

      Industry: this compound’s insecticidal properties contribute to pest control in agriculture and other sectors.

  • Comparison with Similar Compounds

    • Sulfluramid is unique due to its perfluorinated structure.
    • Similar compounds include other PFASs like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA).

    Properties

    IUPAC Name

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
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    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CCEKAJIANROZEO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8F17SO2NHC2H5, C10H6F17NO2S
    Record name EtFOSA
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    DSSTOX Substance ID

    DTXSID1032646
    Record name N-Ethylperfluorooctanesulfonamide
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    Molecular Weight

    527.20 g/mol
    Source PubChem
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    Physical Description

    Colorless solid; [HSDB] Off-white powder; [MSDSonline]
    Record name Sulfluramid
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    Boiling Point

    196 °C
    Record name SULFLURAMID
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    Solubility

    Insoluble in water at 25 °C, Solubility in dichloromethane 18.6, hexane 1.4, methanol 833 (all in g/L)
    Record name SULFLURAMID
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    Vapor Pressure

    0.00000043 [mmHg], 0.057 mPa (4.28X10-7 mm Hg) at 25 °C
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    Color/Form

    Colorless crystals, Brown crystals

    CAS No.

    4151-50-2
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    Record name Sulfluramid [ANSI:ISO]
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    Record name 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
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    Record name N-Ethylperfluorooctanesulfonamide
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    Record name N-ethylheptadecafluorooctanesulphonamide
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    Record name SULFLURAMID
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    Melting Point

    96 °C, MP: 87-93 °C /Technical/
    Record name SULFLURAMID
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: How does sulfluramid work as an insecticide?

    A1: While the precise mechanism of action remains unclear, research suggests that this compound acts as a slow-acting metabolic poison. [, , , ] This means it disrupts essential physiological processes within the insect's body, eventually leading to death.

    Q2: Are there any observed sublethal effects of this compound on insects?

    A2: Yes, studies on German cockroaches (Blattella germanica) show that this compound can impact reproduction. It can increase oothecae dropping, decrease oothecal hatch rates, and prolong the time required for oothecae to hatch. []

    Q3: How does the delayed toxicity of this compound benefit pest control?

    A3: The delayed action allows foragers to consume the bait and transfer it to other colony members through trophallaxis (food sharing) before succumbing to the insecticide. [, , ] This enhances colony-wide control, making it particularly effective against social insects like ants and termites.

    Q4: What is the chemical structure of this compound?

    A4: this compound is a fluorinated sulfonamide with the chemical name N-ethyl perfluorooctane sulfonamide. []

    Q5: What is the molecular formula and weight of this compound?

    A5: The molecular formula of this compound is C8H6F17NO2S, and its molecular weight is 499.2 g/mol. []

    Q6: Is this compound volatile? How does this affect its use in baits?

    A6: Yes, this compound exhibits volatility, which can lead to loss of the active ingredient during bait manufacturing. [] Encapsulation techniques using beta-cyclodextrin have shown promise in reducing volatility and improving thermal stability. []

    Q7: Does this compound have any known catalytic properties or applications?

    A7: Based on the available research, this compound is primarily studied for its insecticidal properties, and there is no evidence of its use as a catalyst.

    Q8: Have there been any computational studies on this compound?

    A8: While the provided research papers do not detail specific computational studies, quantitative structure-activity relationship (QSAR) models could be developed to predict the insecticidal activity of this compound and its analogs. These models could guide the design of novel, more effective, and environmentally friendly insecticides.

    Q9: What are some formulation strategies to improve this compound's efficacy?

    A10: Researchers are exploring techniques like encapsulation with beta-cyclodextrin to reduce volatility and enhance the stability of this compound in bait formulations. [] This could potentially improve its efficacy and reduce the required dosage.

    Q10: What are the regulatory concerns surrounding this compound?

    A11: this compound's precursor, N-ethyl perfluorooctane sulfonamide (EtFOSA), is a concern as it can degrade into perfluorooctanesulfonate (PFOS). [] PFOS is a persistent organic pollutant listed in the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and toxicity. []

    Q11: How is this compound distributed in the body of an exposed organism?

    A13: In rats, this compound and its metabolites tend to accumulate in tissues with high lipid content, such as the liver, kidneys, and adrenals. [, ] Interestingly, female rats exhibited higher concentrations in their kidneys, gonads, and adrenals compared to males. []

    Q12: Which insect species are most susceptible to this compound?

    A14: this compound demonstrates effectiveness against various insect species, including German cockroaches (Blattella germanica), Pharaoh's ants (Monomoriutn pharaonis), and several termite species. [, , ] Its efficacy varies depending on the target species and the formulation used.

    Q13: Is there evidence of resistance to this compound in insect populations?

    A16: Yes, studies on German cockroaches have reported varying levels of resistance to this compound in field-collected populations. [, ] This highlights the importance of monitoring resistance development and implementing resistance management strategies to ensure the long-term efficacy of this compound-based insecticides.

    Q14: What are the potential toxicological effects of this compound on non-target organisms?

    A17: this compound's potential toxicity to non-target organisms, including mammals and birds, is a significant concern. Studies on mice revealed that exposure to this compound could suppress humoral immunity, particularly the production of immunoglobulin M (IgM). [] This immunosuppressive effect raises concerns about the potential for increased susceptibility to infections and diseases in exposed organisms. Furthermore, the persistence and bioaccumulation potential of its degradation product, PFOS, pose significant risks to ecosystems and human health. [, ]

    Q15: What is the environmental fate of this compound?

    A18: this compound can degrade in the environment, forming transformation products like perfluorooctane sulfonamide (FOSA) and PFOS, which are more mobile and can leach into surface waters. [, , ] This raises concerns about their potential accumulation in aquatic ecosystems and subsequent impacts on aquatic organisms.

    Q16: Does the application of this compound baits lead to PFOS contamination?

    A19: Yes, studies using soil-carrot mesocosms demonstrate that applying this compound baits can result in PFOS accumulation in both the soil and the edible parts of the carrots. [] The study also detected other transformation products like FOSA, FOSAA, and PFOA. [] This finding raises concerns regarding the potential for human exposure to PFOS through the consumption of contaminated crops.

    Q17: Are there differences in the biodegradation of this compound isomers?

    A20: Research indicates that the linear isomer of EtFOSA, a precursor to this compound, degrades faster than its branched isomers. [] This difference in degradation rates could influence the persistence and environmental fate of this compound and its transformation products.

    Q18: Are there any viable alternatives to this compound for insect control?

    A18: Researchers are actively seeking safer and more sustainable alternatives to this compound. Promising options include biopesticides, insect growth regulators, and the development of new insecticides with different modes of action and lower environmental persistence. Integrating these alternatives into pest management programs could help minimize reliance on this compound and reduce its potential risks.

    Q19: What tools and resources are crucial for further research on this compound?

    A22: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are vital for quantifying this compound and its metabolites in environmental and biological matrices. [, ] Development and validation of sensitive and selective analytical methods are crucial for monitoring the fate and behavior of this compound in the environment and assessing its potential risks. Additionally, access to comprehensive toxicological and ecotoxicological data, along with sophisticated modeling tools, will facilitate a better understanding of its long-term impacts and guide the development of safer alternatives.

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